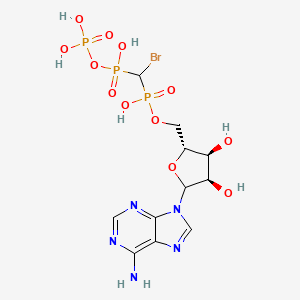
pp(Chbr)pA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pp(Chbr)pA, also known as this compound, is a useful research compound. Its molecular formula is C11H17BrN5O12P3 and its molecular weight is 584.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
2.1 Anticancer Research
pp(Chbr)pA has shown promise in anticancer research, particularly in targeting pathways associated with tumor growth and metastasis. For instance, studies have indicated that compounds similar to this compound can effectively inhibit the PD-1/PD-L1 interaction, which is crucial for immune evasion by tumors. A notable case study demonstrated that a related compound could bind to PD-L1 with an affinity of 0.51 μM, disrupting the PD-1/PD-L1 interaction in vivo and inhibiting tumor growth in preclinical models .
2.2 Enzyme Inhibition
Research has also focused on the role of this compound as an inhibitor of specific enzymes involved in nucleotide metabolism. For example, studies have indicated that modifications to the adenosine structure can enhance selectivity towards certain kinases or phosphatases, potentially leading to new therapeutic agents for diseases such as cancer and inflammatory disorders.
Biochemical Applications
3.1 Signal Transduction Modulation
This compound serves as a potent modulator of signal transduction pathways by acting on adenosine receptors. These receptors are implicated in various physiological processes, including immune response and cellular proliferation. The ability of this compound to selectively activate or inhibit these receptors makes it a valuable tool in pharmacological research aimed at understanding receptor signaling dynamics.
3.2 Research on Cellular Mechanisms
In cellular studies, this compound has been utilized to elucidate mechanisms underlying cell proliferation and apoptosis. By manipulating concentrations of this compound, researchers have been able to observe changes in cell cycle progression and programmed cell death pathways, providing insights into potential therapeutic targets for cancer treatment.
Data Tables
The following tables summarize key findings from recent studies involving this compound:
Case Studies
5.1 Case Study: Inhibition of PD-1/PD-L1 Interaction
In a preclinical study involving tumor-bearing mice, researchers demonstrated that a compound structurally related to this compound significantly inhibited tumor growth by blocking the PD-1/PD-L1 pathway. This study highlighted the potential of using modified nucleotides as therapeutic agents in immuno-oncology .
5.2 Case Study: Modulation of Adenosine Receptors
Another investigation focused on the effects of this compound on adenosine receptor signaling in human immune cells. The results indicated that this compound could effectively modulate receptor activity, leading to altered cytokine production and enhanced immune responses against cancer cells .
特性
CAS番号 |
97474-27-6 |
|---|---|
分子式 |
C11H17BrN5O12P3 |
分子量 |
584.1 g/mol |
IUPAC名 |
[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[bromo-[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C11H17BrN5O12P3/c12-11(31(22,23)29-32(24,25)26)30(20,21)27-1-4-6(18)7(19)10(28-4)17-3-16-5-8(13)14-2-15-9(5)17/h2-4,6-7,10-11,18-19H,1H2,(H,20,21)(H,22,23)(H2,13,14,15)(H2,24,25,26)/t4-,6-,7-,10?,11?/m1/s1 |
InChIキー |
SZDDAIIYYHYDHQ-PMTYRTFJSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(C(P(=O)(O)OP(=O)(O)O)Br)O)O)O)N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(C(P(=O)(O)OP(=O)(O)O)Br)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(C(P(=O)(O)OP(=O)(O)O)Br)O)O)O)N |
同義語 |
5'-adenylyl (alpha,beta-bromomethylene)diphosphonate 5'-adenylyl (alpha,beta-bromomethylene)diphosphonate, p(CHBr)ppA alpha,beta-bromomethylene-ATP pp(CHBr)pA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















